molecular formula C26H34N4O2 B11357528 4-tert-butyl-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

4-tert-butyl-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11357528
M. Wt: 434.6 g/mol
InChI Key: RSTHNSRIUWDWHV-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving ortho-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

    Attachment of the Tert-Butyl Group: The tert-butyl group is often introduced through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the benzodiazole core with the morpholine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole core and the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated precursors and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring would yield N-oxides, while reduction of the benzodiazole core would produce dihydrobenzodiazole derivatives.

Scientific Research Applications

4-TERT-BUTYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its benzodiazole core.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can serve as a probe in biological studies to investigate the function of various enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to various receptors in the central nervous system, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 2-phenylbenzodiazole and 2-methylbenzodiazole share a similar core structure but differ in their substituents.

    Morpholine Derivatives: Compounds like morpholine-4-carboxamide and N-methylmorpholine have similar morpholine rings but lack the benzodiazole core.

Uniqueness

4-TERT-BUTYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its combination of a benzodiazole core, a morpholine ring, and a tert-butyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H34N4O2

Molecular Weight

434.6 g/mol

IUPAC Name

4-tert-butyl-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C26H34N4O2/c1-18(2)30-23-11-10-21(16-22(23)28-24(30)17-29-12-14-32-15-13-29)27-25(31)19-6-8-20(9-7-19)26(3,4)5/h6-11,16,18H,12-15,17H2,1-5H3,(H,27,31)

InChI Key

RSTHNSRIUWDWHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)N=C1CN4CCOCC4

Origin of Product

United States

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